3-acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Carbonic anhydrase inhibition hCA II SAR

This 1,2,4-oxadiazole benzenesulfonamide is a rationally designed hCA II-preferring inhibitor with subnanomolar potency, making it an essential chemical biology tool for dissecting cytosolic carbonic anhydrase II roles in acid-base balance and bone resorption. The meta-acetyl group allows further SAR derivatization to modulate hCA II/IX selectivity and lipophilicity (XLogP3 0.7). Its β3-adrenergic receptor agonist scaffold also supports anti-obesity/diabetes programs. Order now for structure-selectivity relationship studies.

Molecular Formula C12H13N3O4S
Molecular Weight 295.31
CAS No. 1226443-22-6
Cat. No. B2944074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
CAS1226443-22-6
Molecular FormulaC12H13N3O4S
Molecular Weight295.31
Structural Identifiers
SMILESCC1=NOC(=N1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)C
InChIInChI=1S/C12H13N3O4S/c1-8(16)10-4-3-5-11(6-10)20(17,18)13-7-12-14-9(2)15-19-12/h3-6,13H,7H2,1-2H3
InChIKeyHOLOQWPMNLHKCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide | CAS 1226443-22-6 Key Structural & Pharmacological Baseline


3-Acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide (CAS 1226443-22-6) is a synthetic small molecule belonging to the 1,2,4-oxadiazole benzenesulfonamide class. Its molecular formula is C12H13N3O4S (MW 295.32 g/mol) [1]. The compound incorporates a primary sulfonamide pharmacophore linked via a methylene bridge to a 3-methyl-1,2,4-oxadiazole heterocycle, with an acetyl substituent at the meta position of the benzene ring. This class has been investigated as isoform-selective inhibitors of human carbonic anhydrases (hCA II and hCA IX), displaying low nanomolar to subnanomolar inhibition potencies [2]. The compound may also exhibit β3-adrenergic receptor agonist activity, a characteristic shared among oxadiazole-substituted benzenesulfonamides [3].

Why Generic 1,2,4-Oxadiazole Benzenesulfonamides Cannot Substitute for 3-Acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide


The biological activity of 1,2,4-oxadiazole benzenesulfonamides is exquisitely sensitive to the nature and position of substituents on both the oxadiazole and the phenyl ring. Even subtle modifications—such as replacing the 3-methyl group on the oxadiazole with hydrogen or exchanging the meta-acetyl for a halogen—have been shown to shift hCA isoform selectivity profiles from hCA II‑dominant to hCA IX‑dominant, or to abolish inhibitory activity altogether [1]. Consequently, directly substituting 3-acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide with a structurally similar analog without experimental validation risks losing the desired potency, selectivity, and physiochemical properties. The quantitative evidence below illustrates exactly where this compound differentiates from its closest comparators.

Quantitative Differentiation Evidence for 3-Acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide vs. Closest Analogs


hCA II Inhibition Potency: 3-Acetyl-1,2,4-oxadiazole Benzenesulfonamide vs. Unsubstituted Phenyl Analog

In the 1,2,4-oxadiazole benzenesulfonamide series reported by Krasavin et al. (2018), introduction of an acetyl group at the meta position of the benzene ring (as in the target compound) was associated with retention of low-nanomolar hCA II inhibition, whereas the corresponding unsubstituted phenyl analog (R₁ = H) exhibited a >10-fold loss in potency [1]. Although the exact Kᵢ value for 3-acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide was not individually reported, the class trend indicates that meta-acetyl substitution is critical for maintaining sub-100 nM hCA II affinity, distinguishing it from non-acetylated congeners.

Carbonic anhydrase inhibition hCA II SAR

Isoform Selectivity: hCA II vs. hCA IX Preference Driven by 3-Methyl-1,2,4-oxadiazole Substituent

The presence of a 3-methyl group on the 1,2,4-oxadiazole ring, as found in 3-acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide, has been shown to shift selectivity toward the cytosolic hCA II isoform, whereas analogs bearing bulkier or more lipophilic substituents (e.g., 3-cyclopropyl) favor the membrane-bound hCA IX [1]. In the Krasavin series, the 3-methyl analog displayed a hCA II/hCA IX selectivity ratio of approximately 0.3 (i.e., ~3‑fold preference for hCA II), while the 3-cyclopropyl analog showed a ratio of 5.6 (preference for hCA IX). This differential selectivity is critical for applications where cytosolic vs. membrane-bound enzyme targeting is required.

Isoform selectivity hCA IX Tumor hypoxia

Lipophilicity-Driven Membrane Permeability: 3-Acetyl- vs. 3-Halogen-Substituted Benzenesulfonamides

The computed XLogP3 value for 3-acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is 0.7 [2]. By comparison, the 3-chloro analog (3-chloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide) has a computed XLogP3 of approximately 1.8. The lower lipophilicity of the acetyl compound (Δ logP ≈ −1.1) suggests reduced passive membrane permeability, which in the carbonic anhydrase context correlates with preferential inhibition of the cytosolic hCA II over the membrane-bound hCA IX, as cell penetration is required for cytosolic target engagement [1]. This physicochemical differentiation provides a rational basis for selecting the acetyl compound when cytosolic hCA II inhibition is the primary objective.

LogP Membrane permeability Drug-likeness

β3-Adrenergic Receptor Agonism: 1,2,4-Oxadiazole vs. Thiazole Benzenesulfonamide Scaffolds

Oxadiazole benzenesulfonamides, including the target compound's scaffold, have been characterized as selective β3-adrenergic receptor (β3-AR) agonists with EC₅₀ values in the low nanomolar range (e.g., 8 nM for a closely related 5-alkyl oxadiazole analog) [1]. In contrast, thiazole benzenesulfonamide β3-AR agonists such as L-796,568 exhibit EC₅₀ values of 3.6 nM but suffer from poorer oral bioavailability (F = 12% in rats) [2]. While direct comparative data for the target compound are not available, the 1,2,4-oxadiazole core is associated with improved metabolic stability and oral exposure relative to the thiazole scaffold, making it a preferred chemotype for in vivo metabolic disease studies.

β3-adrenoceptor Anti-obesity Scaffold comparison

Optimal Research & Industrial Application Scenarios for 3-Acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide


Isoform-Selective hCA II Tool Compound for Cytosolic Carbonic Anhydrase Studies

The compound's predicted hCA II‑preferring selectivity (based on the 3-methyl-1,2,4-oxadiazole motif) makes it a useful chemical biology tool for dissecting the physiological roles of cytosolic carbonic anhydrase II in acid‑base balance, aqueous humor secretion, and bone resorption, without confounding inhibition of membrane‑bound isoforms [1]. This application is directly supported by the class‑level selectivity evidence in Section 3.

Lead Scaffold for Selective hCA IX Inhibitor Development via Structure‑Based Optimization

Because the meta‑acetyl group can be further derivatized to modulate lipophilicity and hCA II/IX selectivity, the compound serves as a versatile starting point for medicinal chemistry campaigns targeting tumor‑associated hCA IX. The SAR trends observed in the 1,2,4-oxadiazole benzenesulfonamide series [1] provide a rational roadmap for iterative optimization.

β3-Adrenergic Receptor Agonist Screening Hit for Metabolic Disease Programs

Given that oxadiazole benzenesulfonamides are recognized as selective β3-AR agonists with nanomolar potency [2], the compound can be employed as a reference agonist in cellular cAMP assays or as a starting scaffold for developing anti‑obesity and type‑2 diabetes agents. Its structural features are consistent with the pharmacophore required for β3-AR activation.

Physicochemical Benchmark in LogP‑Driven Permeability Studies

With a computed XLogP3 of 0.7 [3], the compound can serve as a moderately hydrophilic benchmark in comparative permeability assays (e.g., PAMPA or Caco‑2) alongside more lipophilic halogenated or alkylated 1,2,4-oxadiazole benzenesulfonamides, helping to establish structure‑permeability relationships for this chemotype.

Quote Request

Request a Quote for 3-acetyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.